molecular formula CaO3P+ B1610822 Phosphonic acid, calcium salt (1:1) CAS No. 21056-98-4

Phosphonic acid, calcium salt (1:1)

Cat. No.: B1610822
CAS No.: 21056-98-4
M. Wt: 119.05 g/mol
InChI Key: XTQCTYCLKSNIDH-UHFFFAOYSA-M
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Description

Phosphonic acid, calcium salt (1:1) is an inorganic compound valued in research for its role as a source of phosphorous acid derivatives. The phosphonic acid functional group is characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom, offering high stability and structural analogy to phosphate moieties found in nature . This makes its salts, including the calcium salt, of significant interest in various scientific fields. In agricultural research, calcium salts of phosphorous acid are investigated for their ability to increase the effect of fungicides against phytopathogenic fungi, offering a potential strategy for crop protection . Beyond agrochemical applications, phosphonic acids and their metal salts are widely used in materials science. They are employed for the design of supramolecular or hybrid materials and for the functionalization of surfaces due to their coordination properties and ability to increase water solubility . The compound features two acidic protons, and its high polarity can make purification challenging, though it is typically characterized by techniques such as recrystallization for solid samples . Researchers should note that this product is intended for research use only (RUO) and is not for human or veterinary diagnostic or therapeutic uses. Appropriate safety data sheets should be consulted prior to use, as the compound may cause severe skin burns and eye damage .

Properties

InChI

InChI=1S/Ca.HO3P/c;1-4(2)3/h;(H,1,2,3)/q+2;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTQCTYCLKSNIDH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-]P(=O)=O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CaO3P+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60885158
Record name Phosphonic acid, calcium salt (1:1)
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Molecular Weight

119.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21056-98-4
Record name Phosphonic acid, calcium salt (1:1)
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Record name Phosphonic acid, calcium salt (1:1)
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Record name Calcium hydrogen phosphonate
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Record name CALCIUM PHOSPHITE
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Preparation Methods

Method Description

A patented and well-studied method involves a three-component reaction between phosphorous acid, calcium chloride, and ammonium hydroxide under controlled conditions. The process is described as follows:

  • Reactants and Ratios: Phosphorous acid, calcium chloride, and ammonium hydroxide are mixed in a molar ratio of approximately 1:1:2.0–2.1.
  • Concentration Ranges:
    • Phosphorous acid: 40%–60% by mass
    • Calcium chloride: 40%–50% by mass
    • Ammonium hydroxide: 10%–30% by mass
  • Reaction Conditions:
    • Temperature: 50–80 °C
    • Initial reaction between phosphorous acid and calcium chloride proceeds until 20%–40% conversion.
    • Ammonium hydroxide is then added dropwise to complete the reaction.
  • Post-Reaction Processing:
    • Solid-liquid separation to isolate the calcium phosphite solid.
    • Washing and drying yield the final phosphonic acid calcium salt product.
  • By-products: The aqueous phase contains ammonium chloride, which can be utilized as fertilizer, ensuring an environmentally friendly process with minimal waste.

Reaction Mechanism and Role of Components

  • The initial reaction forms an intermediate calcium phosphite complex.
  • Ammonium hydroxide promotes the reaction by reacting with hydrochloric acid generated in situ, thus driving the equilibrium forward and accelerating the formation of calcium phosphite.
  • The process avoids harsh conditions and toxic by-products, making it suitable for industrial application.

Experimental Data Summary

Parameter Range/Value Notes
Phosphorous acid concentration 40%–60% (mass) Affects reaction rate and yield
Calcium chloride concentration 40%–50% (mass) Stoichiometric balance
Ammonium hydroxide concentration 10%–30% (mass) Added after partial reaction
Reaction temperature 50–80 °C Controls reaction kinetics
Reaction conversion before NH4OH addition 20%–40% Ensures partial consumption before ammonium hydroxide addition
Reaction time Variable Depends on scale and conditions
Product purity High Suitable for industrial use

Advantages

  • Simple and easy to handle process
  • Moderate temperature conditions
  • High product purity suitable for industrial production
  • Environmentally friendly with no hazardous waste generation
  • By-product ammonium chloride can be recycled or used as fertilizer

Alternative Preparation Methods

Hydrolysis of Dialkyl Phosphonates

  • Dialkyl phosphonates can be hydrolyzed using concentrated hydrochloric acid under reflux conditions to yield phosphonic acids.
  • The mechanism involves protonation of the P=O oxygen, followed by nucleophilic substitution or carbocation formation leading to phosphonic acid.
  • This method is well documented but less direct for calcium salt preparation and typically requires further neutralization steps.

Phosphonodiamide Intermediates

  • Phosphonodiamides can be synthesized via nucleophilic substitution reactions involving dialkylaminochlorophosphines.
  • Subsequent hydrolysis under acidic conditions yields phosphonic acids.
  • This method is more complex and used for specialized phosphonic acid derivatives rather than bulk calcium salts.

Summary Table of Preparation Methods

Preparation Method Key Reactants Conditions Yield/Purity Industrial Suitability Notes
Reaction of Phosphorous Acid + CaCl2 + NH4OH Phosphorous acid, calcium chloride, ammonium hydroxide 50–80 °C, molar ratio 1:1:2.0–2.1 High purity, high yield High Environmentally friendly, scalable
Hydrolysis of Dialkyl Phosphonates Dialkyl phosphonates, HCl Reflux in concentrated HCl Moderate to high Moderate Requires further neutralization
Hydrolysis of Phosphonodiamides Phosphonodiamides, acid Acidic hydrolysis Moderate Low Complex, for specialized derivatives

Research Findings and Industrial Implications

  • The reaction involving phosphorous acid, calcium chloride, and ammonium hydroxide is favored for industrial production due to its simplicity, moderate reaction conditions, and high product quality.
  • The process is environmentally sustainable, producing ammonium chloride as a valuable by-product.
  • Control of reaction parameters such as temperature, reactant concentrations, and addition rates is critical to optimize yield and purity.
  • Alternative methods, while useful for specific derivatives, are less practical for large-scale calcium salt production.

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, calcium salt (1:1) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with phosphonic acid, calcium salt (1:1) include oxidizing agents like hydrogen peroxide for oxidation reactions, and alkylating agents for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of phosphonic acid, calcium salt (1:1) with hydrogen peroxide yields calcium phosphate. Substitution reactions can yield a variety of alkyl or aryl phosphonates .

Scientific Research Applications

Agricultural Applications

Fungicidal Efficacy
Calcium salts of phosphorous acid are recognized for enhancing the efficacy of fungicides in agriculture. They are particularly effective when used in conjunction with organic synthetic fungicides, increasing their effectiveness against harmful fungi. This synergistic effect is attributed to the ability of phosphites to improve plant resistance and stimulate defense mechanisms against pathogens. Research indicates that formulations containing calcium phosphite can be used as a preventive measure against diseases such as downy mildew and Phytophthora infestans .

Table 1: Efficacy of Calcium Phosphite in Agriculture

Crop TypeDisease TargetedEfficacy Improvement (%)
GrapesDowny Mildew30-50
PotatoesLate Blight40-60
TomatoesEarly Blight25-45

Pharmaceutical Applications

Bone Targeting and Drug Development
Phosphonic acids, including calcium phosphite, exhibit a high affinity for calcium ions, making them suitable for bone-targeting drugs. These compounds are utilized in the treatment of osteoporosis and bone metastasis. For instance, bisphosphonates like alendronate and zoledronic acid incorporate phosphonic acid moieties to enhance their binding to bone tissue, thereby reducing bone resorption .

Case Study: Fosfomycin Calcium Salt
Fosfomycin is a phosphonic acid derivative used as an antibiotic. Its calcium salt form has lower bioavailability compared to its trometamol derivative but remains significant in treating urinary tract infections due to its unique mechanism of action against bacterial cell walls .

Materials Science Applications

Surface Functionalization and Coatings
Phosphonic acids are employed for surface functionalization due to their ability to form strong bonds with metal oxides. Calcium phosphite can be used to modify surfaces for applications in catalysis and sensor technology. For example, it has been utilized in the development of dye-sensitized solar cells where phosphonic acid groups serve as anchoring sites for dye molecules .

Table 2: Applications of Calcium Phosphite in Materials Science

Application TypeDescription
CatalysisUsed as a catalyst support material
Sensor TechnologyFunctionalization of metal oxide surfaces
Drug Delivery SystemsPorous scaffolds for local drug delivery in bone

Mechanism of Action

The mechanism by which phosphonic acid, calcium salt (1:1) exerts its effects is primarily through its ability to chelate metal ions and participate in complexation reactions. This property allows it to inhibit the activity of certain enzymes that require metal ions as cofactors. Additionally, its structural similarity to phosphate enables it to interfere with phosphate-dependent biological processes .

Comparison with Similar Compounds

Research Findings and Data

Pharmacokinetic Data for Fosfomycin Salts

Parameter Fosfomycin Calcium Fosfomycin Trometamol
Cₘₐₓ (μg/mL) 12–18 25–30
Tₘₐₓ (h) 2–3 2–2.5
Urinary Excretion 60–70% 85–90%

Source: Adapted from Rodríguez-Gascón et al. (2023)

Environmental Impact of Phosphonates

  • Biodegradability: Phosphonates are generally resistant to microbial degradation, leading to persistence in water systems.
  • Regulatory Status : Calcium phosphonate is approved for use in drinking water systems at concentrations ≤5 ppm, whereas lead phosphonates are banned in consumer products .

Biological Activity

Phosphonic acid, calcium salt (1:1), also known as calcium phosphonate, is a compound that has garnered attention in various fields due to its unique biological activities and applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Phosphonic acids are characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom. The calcium salt form enhances its stability and bioactivity. The unique structure allows phosphonic acid to mimic phosphate groups, which are crucial in biological systems.

Biological Activities

1. Bone Targeting and Osteogenic Activity

Phosphonic acid derivatives, particularly calcium phosphonates, have been extensively studied for their ability to target bone tissue. Their high affinity for calcium ions facilitates their use in treating bone-related conditions such as osteoporosis and metastatic bone disease.

  • Case Study : A study published in the Journal of Biomedical Materials Research demonstrated that poly(vinyl phosphonic acid-co-acrylic acid) (PVPA-co-AA) exhibited osteogenic effects on mesenchymal stem cells (MSCs) and osteoblasts. The study found that the polymer enhanced mineralization in osteoblast-like cells (SaOS-2) and promoted osteogenic differentiation in MSCs under optimized conditions .

2. Chelation Properties

The chelation properties of phosphonic acids allow them to form stable complexes with metal ions, particularly calcium. This property is beneficial in various biomedical applications, including drug delivery systems and imaging agents.

  • Research Findings : Phosphonic acids have been shown to immobilize organic molecules on metal oxide surfaces, enhancing their application in drug delivery and as contrast agents in magnetic resonance imaging .

Applications in Medicine

Phosphonic acid salts are being explored for several therapeutic applications:

  • Bone Resorption Inhibition : Compounds like alendronate and zoledronic acid utilize phosphonic acid moieties to inhibit osteoclast-mediated bone resorption, making them effective treatments for osteoporosis .
  • Radiopharmaceuticals : The coordination properties of phosphonic acids have led to their use in radiotracers that accumulate in bones, aiding in diagnostic imaging .

Ecotoxicological Considerations

While phosphonic acids have beneficial biological activities, it is essential to consider their environmental impact. Studies indicate that phosphonic acids can influence ecological systems due to their persistence and potential toxicity at high concentrations .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Osteogenic ActivityPromotes mineralization and differentiation of MSCs
Calcium ChelationForms stable complexes with calcium ions
Bone Resorption InhibitionInhibits osteoclast activity
Radiopharmaceutical UseUtilized as imaging agents for bone diagnostics
Environmental ImpactPotential toxicity and persistence in ecosystems

Q & A

Q. Q: What are the standard methods for synthesizing calcium phosphonate (1:1) with high purity?

A: The synthesis typically involves stoichiometric reactions between phosphonic acid derivatives (e.g., phenylphosphonic acid) and calcium hydroxide or carbonate under controlled pH (8–10). For example, a molar ratio of 2:1 (calcium hydroxide to phosphonic acid) is used to precipitate the salt, followed by aging the slurry at 60–80°C for 2 hours to enhance crystallinity . Purification involves vacuum filtration, washing with deionized water, and drying at 100°C. Analytical validation via calcium titration (USP Method I) ensures stoichiometric accuracy .

Analytical Characterization

Q. Q: Which analytical techniques are critical for confirming the structural integrity of calcium phosphonate (1:1)?

A: Key methods include:

  • Titrimetry : USP Method I quantifies calcium content using EDTA titration under alkaline conditions .
  • X-ray Diffraction (XRD) : Identifies crystalline phases and compares against reference patterns (e.g., ICDD database).
  • FTIR Spectroscopy : Detects P=O (1150–1250 cm⁻¹) and Ca–O (400–500 cm⁻¹) bonds to confirm coordination .
  • ICP-OES : Validates elemental composition (Ca:P ratio ~1:1) .

Thermal Stability Assessment

Q. Q: How do researchers evaluate the thermal stability of calcium phosphonate (1:1) for high-temperature applications?

A: Thermogravimetric analysis (TGA) under nitrogen/air atmospheres (25–800°C, 10°C/min) identifies decomposition stages. For instance, calcium phenylphosphonate shows stability up to 250°C, with mass loss attributed to organic moiety degradation. Differential scanning calorimetry (DSC) complements TGA by detecting endothermic/exothermic transitions .

Scale Inhibition Mechanisms

Q. Q: What methodologies elucidate the role of calcium phosphonate (1:1) in mineral scale inhibition?

A: Researchers use:

  • Chelation Studies : Measure Ca²⁺ sequestration capacity via ion-selective electrodes at varying pH (e.g., 7–10) .
  • Static/Dynamic Scale Tests : Simulate industrial water conditions (e.g., 60°C, 1000 ppm Ca²⁺) to quantify inhibition efficiency. Calcium phosphonate (1:1) at 20 mg/L reduces CaCO₃ scaling by >80% via crystal distortion .

Data Contradictions in Solubility

Q. Q: How to resolve discrepancies in reported solubility values for calcium phosphonate (1:1)?

A: Variations arise from synthesis conditions (e.g., pH, counterion presence). Standardize testing via:

  • Equilibrium Solubility : Shake-flask method in deionized water (25°C, 24 hrs) with HPLC quantification.
  • Ionic Strength Adjustments : Compare solubility in 0.1M NaCl vs. pure water to assess ion interference .

Advanced Synthesis for Morphology Control

Q. Q: How can synthesis parameters be optimized to control particle size and morphology?

A: Additives like hexamethylenediaminetetra(methylene phosphonic acid) potassium salt during carbonation yield submicron particles (e.g., 200–500 nm). Key parameters:

  • Temperature : Maintain 15°C to slow nucleation.
  • Stirring Rate : 500–1000 rpm ensures uniform mixing.
  • Post-treatment : Phosphoric acid (0.3 wt%) removes impurities and stabilizes particles .

Polymer Stabilization Applications

Q. Q: What experimental approaches validate calcium phosphonate (1:1) as a polymer stabilizer?

A: Accelerated aging tests (e.g., 70°C, 75% RH) monitor mechanical properties (tensile strength, elongation) in polyethylene films. FTIR tracks antioxidant efficacy by measuring hydroxyl group formation. PADMEC (a calcium phosphonate derivative) enhances UV stability in plastics by scavenging radicals .

Environmental Impact Assessment

Q. Q: What protocols assess the environmental persistence of calcium phosphonate (1:1)?

A: Follow OECD guidelines:

  • Biodegradation : Modified Sturm test (28 days) measures CO₂ evolution.
  • Aquatic Toxicity : Daphnia magna acute toxicity (48-hr EC₅₀) and algal growth inhibition (72-hr EC₅₀) tests. Current data suggest low toxicity (EC₅₀ >100 mg/L) .

Synergistic Effects with Other Phosphonates

Q. Q: How to design experiments testing synergistic scale inhibition with other phosphonates?

A: Blend calcium phosphonate (1:1) with ATMP (aminotrimethylene phosphonic acid) at 1:1–1:3 ratios. Use factorial design to optimize dosage (10–30 mg/L) and pH (7–9). Electrochemical impedance spectroscopy (EIS) quantifies corrosion inhibition synergism .

Computational Modeling of Interactions

Q. Q: Which computational tools predict calcium phosphonate (1:1) interactions with metal ions?

A: Density Functional Theory (DFT) models Ca²⁺ binding energies with phosphonate ligands. Molecular dynamics (MD) simulations (e.g., GROMACS) reveal adsorption dynamics on calcite surfaces. Validate with experimental XPS or QCM-D data .

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